4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is also known by other names such as 3-(1,1-Dioxothiomorpholino)propylamine . This compound is characterized by its white or colorless to light yellow appearance, which can range from powder to lump to clear liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with an appropriate aminopropylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A related compound with a similar structure but lacking the aminopropyl group.
4-(3-Aminopropyl)morpholine: Similar in structure but with an oxygen atom instead of sulfur.
4-(3-Aminopropyl)piperidine: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the aminopropyl group and the sulfone functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-2-1-3-9-4-6-12(10,11)7-5-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMWCVZAUEPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646133 | |
Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-25-2 | |
Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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